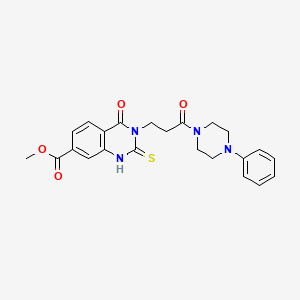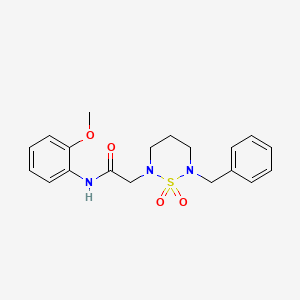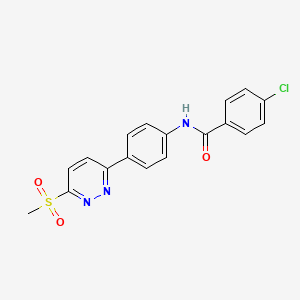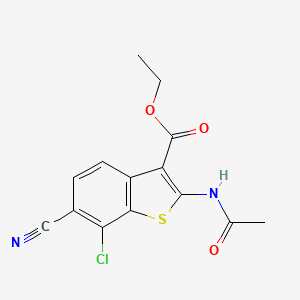![molecular formula C25H22BrN3O3 B11280151 2-[2-Amino-5-(2-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol](/img/structure/B11280151.png)
2-[2-Amino-5-(2-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-BROMOPHENYL)METHOXY]PHENOL is a complex organic compound with a unique structure that combines a pyrimidine ring with phenolic and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-BROMOPHENYL)METHOXY]PHENOL typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Bromination: The bromophenyl group is typically introduced through a bromination reaction using bromine or a brominating agent.
Final Coupling: The final step involves coupling the pyrimidine core with the bromophenyl and methoxyphenyl groups under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-BROMOPHENYL)METHOXY]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-BROMOPHENYL)METHOXY]PHENOL has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-BROMOPHENYL)METHOXY]PHENOL depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-CHLOROPHENYL)METHOXY]PHENOL
- **2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-FLUOROPHENYL)METHOXY]PHENOL
Uniqueness
The presence of the bromophenyl group in 2-[2-AMINO-5-(2-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-YL]-5-[(4-BROMOPHENYL)METHOXY]PHENOL distinguishes it from similar compounds. This group can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique properties and applications.
Properties
Molecular Formula |
C25H22BrN3O3 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol |
InChI |
InChI=1S/C25H22BrN3O3/c1-15-23(20-5-3-4-6-22(20)31-2)24(29-25(27)28-15)19-12-11-18(13-21(19)30)32-14-16-7-9-17(26)10-8-16/h3-13,30H,14H2,1-2H3,(H2,27,28,29) |
InChI Key |
QDZHSPJSVBPQMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Br)O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B11280075.png)
![N-(2,4-dimethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide](/img/structure/B11280083.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B11280089.png)


![N-(3-methoxybenzyl)-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B11280100.png)

![1-(3-chlorobenzyl)-8-methoxy-5-methyl-3-(2-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11280109.png)
![Butyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11280138.png)
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11280141.png)
![5-amino-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11280149.png)
![4-{5-Methyl-6-[(pentyloxy)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoic acid](/img/structure/B11280160.png)
![N-{2-[3-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B11280164.png)

